molecular formula C19H12F4N2O2 B14204643 4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide CAS No. 833455-78-0

4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide

Cat. No.: B14204643
CAS No.: 833455-78-0
M. Wt: 376.3 g/mol
InChI Key: BIJKHDCMWWCFGW-UHFFFAOYSA-N
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Description

4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide is a complex organic compound that features a fluorinated benzamide structure. This compound is notable for its incorporation of both fluorine and trifluoromethoxy groups, which impart unique chemical and physical properties. These properties make it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzamides and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

833455-78-0

Molecular Formula

C19H12F4N2O2

Molecular Weight

376.3 g/mol

IUPAC Name

4-fluoro-N-[6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]benzamide

InChI

InChI=1S/C19H12F4N2O2/c20-14-9-7-12(8-10-14)18(26)25-17-6-2-5-16(24-17)13-3-1-4-15(11-13)27-19(21,22)23/h1-11H,(H,24,25,26)

InChI Key

BIJKHDCMWWCFGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=CC=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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